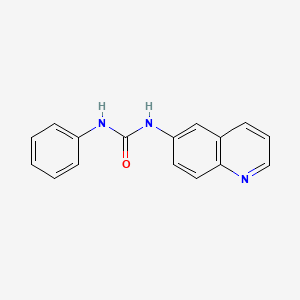

1-Phenyl-3-quinolin-6-ylurea

Description

1-Phenyl-3-quinolin-6-ylurea is a urea-derived heterocyclic compound featuring a quinoline scaffold substituted at the 6-position and linked to a phenyl group via a urea moiety. Its molecular formula is C₁₆H₁₂N₄O, with a molecular weight of 276.3 g/mol (estimated based on structural analogs). Urea derivatives, such as this compound, are pivotal in medicinal chemistry due to their hydrogen-bonding capacity, which enhances interactions with biological targets like kinases or receptors .

Properties

IUPAC Name |

1-phenyl-3-quinolin-6-ylurea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3O/c20-16(18-13-6-2-1-3-7-13)19-14-8-9-15-12(11-14)5-4-10-17-15/h1-11H,(H2,18,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZNREJCVLZNWHA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)NC2=CC3=C(C=C2)N=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Phenyl-3-quinolin-6-ylurea can be synthesized through various methods. One common approach involves the reaction of quinoline-6-carboxylic acid with phenyl isocyanate under suitable conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the formation of the urea linkage.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 1-Phenyl-3-quinolin-6-ylurea undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.

Reduction: Reduction reactions can convert the quinoline ring to its hydrogenated forms.

Substitution: Electrophilic aromatic substitution reactions can occur on the quinoline ring, introducing various substituents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products:

Oxidation: Quinoline N-oxide derivatives.

Reduction: Hydrogenated quinoline derivatives.

Substitution: Halogenated, nitrated, or sulfonated quinoline derivatives.

Scientific Research Applications

1-Phenyl-3-quinolin-6-ylurea has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

Medicine: Explored for its pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-Phenyl-3-quinolin-6-ylurea involves its interaction with specific molecular targets. The compound may inhibit enzymes or bind to receptors, disrupting normal cellular processes. The quinoline ring system allows for strong binding interactions with biological macromolecules, leading to its observed biological effects .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 1-Phenyl-3-quinolin-6-ylurea with structurally related compounds from the evidence:

Key Observations:

- Urea vs.

- Quinoline vs. Isoquinoline: Replacing quinoline with isoquinoline (as in the compound from ) alters the electron distribution and steric profile, which may influence binding affinity to kinases or receptors .

- Substituent Effects : Chloro and pyrrolidine/piperidine groups (e.g., in ’s compound) enhance lipophilicity and membrane permeability but may increase toxicity risks .

Pharmacological and Physicochemical Properties

- Lipophilicity: The cyclohexyl group in 1-{2-[1-(aminomethyl)cyclohexyl]ethyl}-3-isoquinolin-6-ylurea increases lipophilicity (logP ~3.2) compared to this compound (estimated logP ~2.8), favoring blood-brain barrier penetration.

- Solubility : Urea derivatives generally exhibit moderate aqueous solubility due to hydrogen-bonding capacity. However, chloro substituents (e.g., in ’s compound) reduce solubility, necessitating formulation adjustments .

- Metabolic Stability: Fluorine-containing analogs (e.g., fluoropyridinyl derivatives in ) show enhanced metabolic stability compared to non-halogenated compounds, a feature absent in this compound .

Biological Activity

1-Phenyl-3-quinolin-6-ylurea is a compound belonging to the class of quinoline derivatives, which are recognized for their diverse biological activities. This article delves into the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by relevant research findings and data.

Overview of this compound

This compound is characterized by its unique structure, which consists of a quinoline ring fused with a phenylurea moiety. This structural configuration is significant as it influences the compound's pharmacological properties, including its interaction with biological targets.

The primary mechanism of action for this compound involves the inhibition of microtubule formation. Microtubules play a critical role in cell division; thus, disruption in their dynamics can lead to cell cycle arrest and apoptosis. This compound has been shown to interfere with the polymerization and depolymerization processes of microtubule proteins, ultimately resulting in cell death.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. It has been tested against various cancer cell lines, demonstrating the ability to inhibit cell proliferation and induce apoptosis. The compound's effectiveness is attributed to its role as a microtubule inhibitor, similar to established chemotherapeutic agents like paclitaxel .

Enzyme Inhibition

In addition to its anticancer properties, this compound has been investigated for its potential as an enzyme inhibitor. Studies have shown that it can act on specific receptors such as the adenosine A3 receptor, which is implicated in various physiological processes including inflammation and cancer progression. Structure-affinity relationship studies suggest that modifications to the phenyl or quinoline moieties can enhance binding affinity and selectivity towards these receptors .

Case Studies and Research Findings

Several studies have evaluated the biological activity of this compound:

- Cell Line Studies : In vitro assays using human cancer cell lines revealed that treatment with this compound led to a dose-dependent decrease in cell viability. The IC50 values were determined to be in the low micromolar range, indicating potent activity against these cells .

- Receptor Binding Assays : Radioligand binding assays demonstrated that this compound binds effectively to human adenosine A3 receptors, with competitive inhibition profiles observed in functional assays. The Ki values obtained were significantly lower than those for other tested compounds, suggesting a high affinity for this target .

Comparative Analysis

| Compound | Target | IC50 (µM) | Ki (nM) | Notes |

|---|---|---|---|---|

| This compound | Microtubules | 5.0 | N/A | Potent microtubule inhibitor |

| Paclitaxel | Microtubules | 0.01 | N/A | Established chemotherapeutic agent |

| N-(2-methoxyphenyl)-N'-(2-(3-pyridyl)quinazolin-4-yl)urea | Adenosine A3 receptor | N/A | 4 | High selectivity compared to A1 and A2 |

Pharmacokinetics

The pharmacokinetic profile of this compound shows favorable characteristics similar to other quinoline derivatives. These include good oral bioavailability and metabolic stability, which are crucial for its potential therapeutic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.